molecular formula C20H18ClN3O3 B2910241 5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide CAS No. 1207047-33-3

5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide

Katalognummer B2910241
CAS-Nummer: 1207047-33-3
Molekulargewicht: 383.83
InChI-Schlüssel: VECIVYHQSXBAJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide, also known as MRTX849, is a small molecule inhibitor that targets KRAS G12C mutant protein. KRAS is a frequently mutated oncogene that is found in various types of cancer, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The development of MRTX849 is a significant breakthrough in cancer research, as it provides a potential therapeutic option for patients with KRAS G12C mutant cancers.

Wirkmechanismus

5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide works by binding to the KRAS G12C mutant protein and inhibiting its activity. KRAS G12C mutant protein is a key driver of cancer growth, and its inhibition can lead to tumor regression. 5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide's selectivity for KRAS G12C mutant protein makes it an attractive therapeutic option for patients with KRAS G12C mutant cancers.
Biochemical and Physiological Effects:
5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide has been shown to have significant biochemical and physiological effects. In preclinical studies, 5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide has been shown to inhibit KRAS G12C mutant protein activity, leading to tumor regression. 5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide has also been shown to have minimal off-target effects, making it a safe and effective therapeutic option.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide in lab experiments are its high selectivity for KRAS G12C mutant protein and its ability to effectively inhibit its activity. However, the limitations of using 5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide in lab experiments are its high cost and limited availability.

Zukünftige Richtungen

There are several future directions for 5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide research. One direction is to explore its efficacy in combination with other cancer therapies. Another direction is to investigate its potential use in other types of cancer that harbor KRAS mutations. Additionally, there is a need to develop more cost-effective and accessible methods for synthesizing 5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide to make it more widely available for research and clinical use.
Conclusion:
5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide is a promising therapeutic option for patients with KRAS G12C mutant cancers. Its high selectivity for KRAS G12C mutant protein and its ability to effectively inhibit its activity make it an attractive option for cancer treatment. Further research is needed to explore its potential in combination with other cancer therapies and in other types of cancer that harbor KRAS mutations.

Synthesemethoden

The synthesis of 5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide involves several steps, including the formation of key intermediates and the final coupling reaction. The first step involves the synthesis of 6-methylpyridazin-3-amine, which is then reacted with 4-bromoanisole to form 4-(6-methylpyridazin-3-yl)anisole. The next step involves the synthesis of 4-(6-methylpyridazin-3-yl)phenol, which is then reacted with 5-chloro-2-methoxy-N-methylbenzamide to form the final product, 5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide.

Wissenschaftliche Forschungsanwendungen

5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide has been extensively studied in preclinical models, and the results have been promising. In vitro studies have shown that 5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide is highly selective for KRAS G12C mutant protein and can effectively inhibit its activity. In vivo studies have also shown that 5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide can significantly reduce tumor growth in KRAS G12C mutant xenograft models.

Eigenschaften

IUPAC Name

5-chloro-2-methoxy-N-methyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-13-4-11-19(23-22-13)27-16-8-6-15(7-9-16)24(2)20(25)17-12-14(21)5-10-18(17)26-3/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECIVYHQSXBAJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)C(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.